molecular formula C8H8N2O4 B3051437 (R)-2-Amino-2-(4-nitrophenyl)acetic acid CAS No. 336877-75-9

(R)-2-Amino-2-(4-nitrophenyl)acetic acid

Cat. No.: B3051437
CAS No.: 336877-75-9
M. Wt: 196.16 g/mol
InChI Key: XCVDAQWKJUCVHJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(4-nitrophenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a nitrophenyl group attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by amination. One common method includes:

    Nitration: Phenylacetic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitrophenylacetic acid.

    Amination: The 4-nitrophenylacetic acid is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to produce ®-2-Amino-2-(4-nitrophenyl)acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The nitro group in ®-2-Amino-2-(4-nitrophenyl)acetic acid can undergo reduction to form the corresponding amino derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Reduction: 2-Amino-2-(4-aminophenyl)acetic acid.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    4-Nitrophenylacetic acid: Lacks the amino group, making it less versatile in terms of chemical reactivity.

    2-Amino-2-phenylacetic acid: Lacks the nitro group, resulting in different biological and chemical properties.

Uniqueness: ®-2-Amino-2-(4-nitrophenyl)acetic acid is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-2-(4-nitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDAQWKJUCVHJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364085
Record name (R)-2-Amino-2-(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336877-75-9
Record name (R)-2-Amino-2-(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-Amino-2-(4-nitrophenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(R)-2-Amino-2-(4-nitrophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.